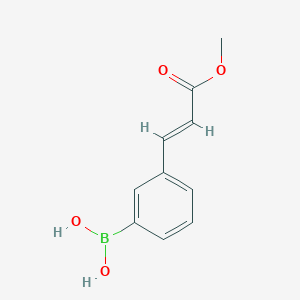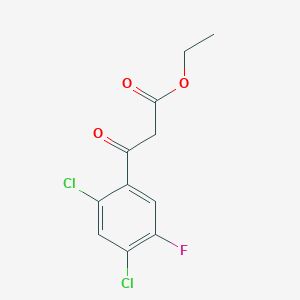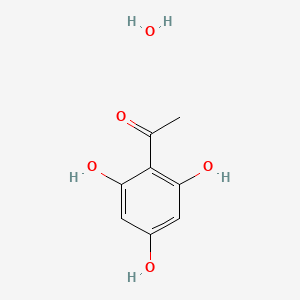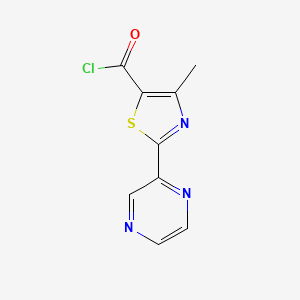![molecular formula C4H2OS4 B1585809 [1,3]Dithiolo[4,5-d][1,3]dithiol-5-one CAS No. 85720-62-3](/img/structure/B1585809.png)
[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one
Übersicht
Beschreibung
1,3-Dithiolo[4,5-d][1,3]dithiol-5-one (DTDT-5-one) is an organosulfur compound that belongs to the family of dithiolanes. It is a highly reactive compound that is used in a variety of applications, such as synthesis, catalysis, and drug delivery. DTDT-5-one has been studied extensively in recent years due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Airway Inflammation and Oxidative Stress
Studies have indicated that components like [1,3]Dithiolo[4,5-d][1,3]dithiol-5-one, especially those derived from fossil fuel combustion, can induce oxidative stress by generating reactive oxygen species (ROS). These ROS can lead to airway oxidative stress and inflammation, which are key aspects of asthma pathology. In particular, the use of assays like the dithiothreitol (DTT) assay has been instrumental in understanding the oxidative potential of airborne particulate matter and its implications on health (Delfino et al., 2013).
Pharmacokinetics of Isothiocyanates and Dithiocarbamates
Research involving this compound derivatives has contributed significantly to understanding the pharmacokinetics of compounds like isothiocyanates and dithiocarbamates in humans. These studies are crucial as dietary isothiocyanates are considered potential chemoprotectors against cancer. Methods involving cyclocondensation reactions with 1,2-benzenedithiol to produce 1,3-benzodithiole-2-thione have been developed to quantify these compounds in human plasma, serum, and erythrocytes, offering insights into appropriate dosing regimens and their potential therapeutic effects (Lingxiang Ye et al., 2002).
Wirkmechanismus
Target of Action
It is known that this compound is a synthetic building block for the preparation of organic solids with exciting physical properties .
Mode of Action
It is used as a precursor to bis(ethylene-dithio)tetrathiafulvalene (BEDT-TTF), the parent compound of many superconducting radical cation salts .
Biochemical Pathways
It is known that this compound is used in the preparation of metal chelate complexes with the ligand 2-oxo-1,3-dithiole-4,5-dithiolate (dmid) .
Result of Action
It is known that this compound is used in the manufacturing of high-performance thermoelectric materials .
Action Environment
It is known that this compound is reported to be an off-white, crystalline solid .
Biochemische Analyse
Biochemical Properties
[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to form complexes with metal ions, which can influence the activity of metalloenzymes. Additionally, this compound can undergo redox reactions, making it a potential modulator of oxidative stress in biological systems .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and redox balance. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to metal ions, forming stable complexes that can inhibit or activate metalloenzymes. Additionally, its redox properties allow it to participate in electron transfer reactions, influencing the redox state of cells. This compound can also interact with DNA and proteins, leading to changes in gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation depend on environmental conditions such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of redox balance and metabolic regulation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can have beneficial effects by modulating oxidative stress and enhancing metabolic function. At high doses, it may exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, indicating a narrow therapeutic window for this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism and redox regulation. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, influencing the levels of key metabolites and the overall metabolic flux. These interactions can have significant effects on cellular redox balance and energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biological activity. The compound’s distribution is also influenced by its redox state, with different forms exhibiting varying affinities for cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the mitochondria and endoplasmic reticulum, where it can influence redox balance and protein folding. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments, affecting its interactions with other biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
[1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2OS4/c5-4-8-2-3(9-4)7-1-6-2/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZVKFOMXXSGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=C(S1)SC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2OS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366140 | |
| Record name | [1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85720-62-3 | |
| Record name | [1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















